(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazines. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of pyrazolones are often explored for their therapeutic potential, including analgesic and antipyretic effects.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.
Metamizole: A pyrazolone used as an analgesic and antipyretic.
Uniqueness
(4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE might exhibit unique properties due to the presence of specific functional groups, such as the chloro and methoxy substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(4E)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-8-18-16(21(25)24(23-18)15-9-6-5-7-10-15)11-14-12-19(26-2)20(27-3)13-17(14)22/h5-7,9-13H,4,8H2,1-3H3/b16-11+ |
InChI Key |
KOFSYAUSJNHBDI-LFIBNONCSA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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